Cas no 897613-36-4 (2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide)
2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
- 2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
- 897613-36-4
- F2068-0136
- AKOS024624998
- 2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide
- 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
-
- Inchi: 1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)
- InChI Key: VIDGNBNIOUCZHV-UHFFFAOYSA-N
- SMILES: S(CCNC(C(CC)CC)=O)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O
Computed Properties
- Exact Mass: 385.18354110g/mol
- Monoisotopic Mass: 385.18354110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 78.1Ų
2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2068-0136-2μmol |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-5μmol |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-10μmol |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-20μmol |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-1mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-2mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-3mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-4mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-5mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0136-10mg |
2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
897613-36-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
Comprehensive Overview of 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897613-36-4)
The compound 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide, identified by its CAS No. 897613-36-4, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure combines a piperazine ring, a fluorophenyl group, and a sulfonyl bridge, making it a subject of interest for drug discovery and therapeutic applications. Researchers are particularly intrigued by its potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their role in treating neurological and metabolic disorders.
In recent years, the demand for novel small-molecule modulators has surged, driven by advancements in precision medicine and targeted therapy. The structural features of 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide align with this trend, as its fluorophenyl-piperazine moiety is known to influence receptor binding affinity. This has led to increased searches for "piperazine derivatives in drug design" and "fluorinated compounds in CNS research," reflecting the compound's relevance in cutting-edge studies.
From a synthetic chemistry perspective, the sulfonamide linkage in CAS No. 897613-36-4 offers stability and bioavailability enhancements, a key consideration for oral drug formulations. Discussions around "improving drug half-life" and "sulfonyl-based prodrugs" frequently cite such structural motifs. Additionally, the compound's 2-ethylbutanamide tail may contribute to lipophilicity, a property highly searched in contexts like "blood-brain barrier penetration" and "CNS drug optimization."
The rise of AI-driven drug discovery has further spotlighted compounds like 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide. Platforms leveraging machine learning for molecular docking often prioritize such scaffolds due to their modularity and structure-activity relationship (SAR) potential. Queries such as "computational screening of piperazine analogs" and "fluorophenyl sulfonamides in virtual libraries" underscore this intersection of chemistry and technology.
Environmental and regulatory considerations also play a role in the compound's profile. While not classified as hazardous, its fluorinated aromatic component aligns with broader discussions on "sustainable fluorochemistry" and "green synthesis of pharmaceuticals." Researchers are exploring methods to reduce waste in producing such high-value intermediates, addressing popular search trends like "eco-friendly heterocycle synthesis."
In conclusion, 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897613-36-4) exemplifies the convergence of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications—from GPCR modulation to drug delivery optimization—make it a compelling case study for both academic and industrial audiences seeking innovative solutions in life sciences.
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